molecular formula C17H16N4O7 B11548414 2-(2,6-dimethylphenoxy)-N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide

2-(2,6-dimethylphenoxy)-N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide

Cat. No.: B11548414
M. Wt: 388.3 g/mol
InChI Key: YNJIEAKLAHUUAE-QGMBQPNBSA-N
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Description

2-(2,6-dimethylphenoxy)-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide is a complex organic compound with a unique structure that combines phenoxy and hydrazide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide typically involves multiple steps:

    Preparation of 2-(2,6-dimethylphenoxy)acetic acid: This can be achieved through the reaction of 2,6-dimethylphenol with chloroacetic acid in the presence of a base.

    Formation of 2-(2,6-dimethylphenoxy)acetohydrazide: The acetic acid derivative is then reacted with hydrazine hydrate to form the hydrazide.

    Condensation with 2-hydroxy-3,5-dinitrobenzaldehyde: Finally, the hydrazide is condensed with 2-hydroxy-3,5-dinitrobenzaldehyde under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylphenoxy)-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The phenolic and hydrazide groups can be oxidized under appropriate conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy and hydrazide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the phenolic and hydrazide groups.

    Reduction: Amino derivatives from the reduction of nitro groups.

    Substitution: Substituted phenoxy or hydrazide derivatives.

Scientific Research Applications

2-(2,6-dimethylphenoxy)-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-Dimethylphenoxy)acetic acid: A precursor in the synthesis of the target compound.

    2-(2,6-Dimethylphenoxy)acetohydrazide: An intermediate in the synthesis.

    2-Hydroxy-3,5-dinitrobenzaldehyde: Another intermediate used in the synthesis.

Uniqueness

2-(2,6-dimethylphenoxy)-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide is unique due to its combination of phenoxy, hydrazide, and nitrophenyl functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H16N4O7

Molecular Weight

388.3 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H16N4O7/c1-10-4-3-5-11(2)17(10)28-9-15(22)19-18-8-12-6-13(20(24)25)7-14(16(12)23)21(26)27/h3-8,23H,9H2,1-2H3,(H,19,22)/b18-8+

InChI Key

YNJIEAKLAHUUAE-QGMBQPNBSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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